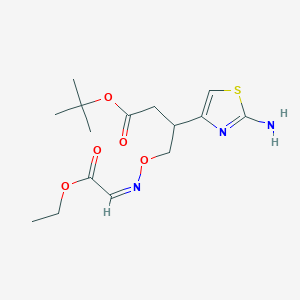
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methyl)ethoxyiminoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methyl)ethoxyiminoacetate is a complex organic compound that features a thiazole ring, an ethoxyimino group, and a tert-butoxycarbonyl-protected amine
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole and ethyl bromoacetate.
Formation of Ethyl 2-(2-aminothiazol-4-yl)acetate: This intermediate is formed by reacting 2-aminothiazole with ethyl bromoacetate in the presence of a base like potassium carbonate.
Introduction of the Ethoxyimino Group: The ethoxyimino group is introduced via a condensation reaction with ethyl oxalate.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the ethoxyimino group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives from the reduction of the ethoxyimino group.
Substitution: Substituted esters or amides depending on the nucleophile used.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.
Biological Probes: Utilized in the development of probes for biological studies.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Antimicrobial Agents: Explored for its antimicrobial properties.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed in catalytic processes due to its ability to coordinate with metals.
作用机制
The mechanism of action of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methyl)ethoxyiminoacetate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the ethoxyimino group can form covalent bonds with nucleophilic sites on proteins. The tert-butoxycarbonyl group provides steric protection, enhancing the compound’s stability and selectivity.
相似化合物的比较
Similar Compounds
Ethyl 2-(2-aminothiazol-4-yl)acetate: Lacks the ethoxyimino and tert-butoxycarbonyl groups.
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(ethoxyimino)acetate: Similar but without the tert-butoxycarbonyl protection.
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-methyl)ethoxyiminoacetate: Similar but without the tert-butoxycarbonyl group.
Uniqueness
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methyl)ethoxyiminoacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group provides additional stability and selectivity, making it a valuable compound in various applications.
属性
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)-4-[(Z)-(2-ethoxy-2-oxoethylidene)amino]oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-5-21-13(20)7-17-22-8-10(11-9-24-14(16)18-11)6-12(19)23-15(2,3)4/h7,9-10H,5-6,8H2,1-4H3,(H2,16,18)/b17-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMRGRDGJFBTEQ-IDUWFGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NOCC(CC(=O)OC(C)(C)C)C1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N\OCC(CC(=O)OC(C)(C)C)C1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
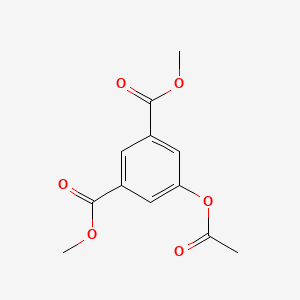
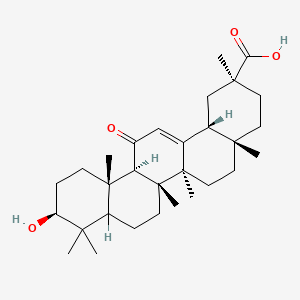
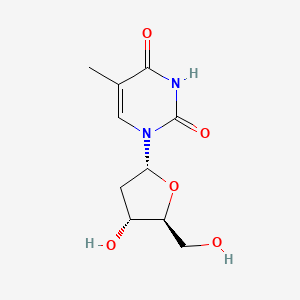
![(6R,7R)-7-azaniumyl-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7909138.png)
![N-[1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide](/img/structure/B7909141.png)
![4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B7909142.png)
![sodium;(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7909151.png)
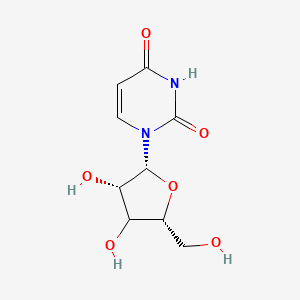
![(2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B7909156.png)
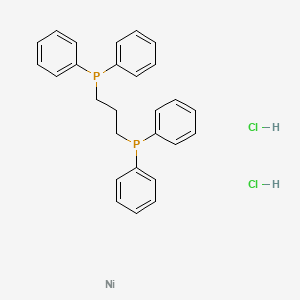
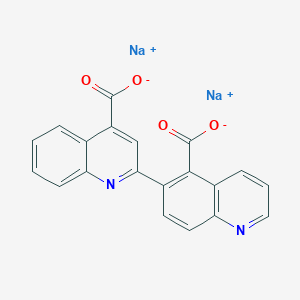
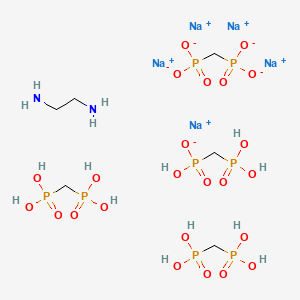
![(1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B7909192.png)
![Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7909202.png)
